Fluchloraminopyr

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

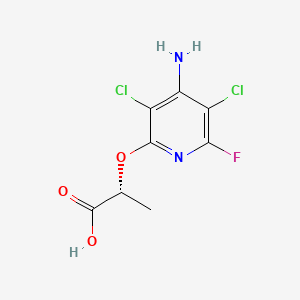

Fluchloraminopyr (IUPAC: (2R)-2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoic acid) is a novel synthetic auxin herbicide developed by Qingdao KingAgroot Chemical Compound Co. . With the molecular formula C₈H₇Cl₂FN₂O₃ and a molecular weight of 269.06, it belongs to the pyridyloxycarboxylic acid class . It is commercialized as a tetrahydrofurfuryl (tefuryl) ester, enhancing its solubility and systemic activity .

Preparation Methods

Fluchloraminopyr is synthesized through a series of chemical reactions. The industrial production method involves the use of specific reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Fluchloraminopyr undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of its corresponding oxoacid .

Scientific Research Applications

Herbicidal Properties

Fluchloraminopyr exhibits excellent herbicidal activity against a range of grass weeds and broadleaf species. It has been tested on various crops including:

- Cereal Crops : Wheat, corn, and rice.

- Cash Crops : Soybean, cotton, oil sunflower, and sugarcane.

- Vegetables and Fruits : Potatoes and various fruit trees.

The compound shows significant selectivity for established grass lawns such as Zoysia, Bermudagrass, tall fescue, Bluegrass, ryegrass, and seaside paspalum. This selectivity allows for effective weed control without harming desirable turf grasses .

Environmental Impact and Degradation

Research on the degradation of this compound in soil indicates that it undergoes various transformation processes. A study conducted under aerobic and anaerobic conditions revealed:

- Dissipation Time : The compound's Dissipation Time 50 (DT50) values ranged from 0.107 to 4.76 days across different soil types.

- Transformation Products : Eight transformation products were identified through advanced techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS). The primary degradation pathways included oxidation, dechlorination, hydroxylation, and acetylation.

Toxicological assessments suggested that the acute and chronic toxicity of these transformation products to aquatic organisms was significantly lower than that of the parent compound . This finding is crucial for ecological risk evaluations and supports the judicious application of this compound in agricultural settings.

Case Study 1: Efficacy in Rice Cultivation

In trials conducted in rice paddies, this compound demonstrated superior efficacy in controlling common weeds while ensuring high crop safety. The selectivity for rice was particularly noted, making it a valuable tool for rice farmers looking to manage weed populations without compromising yield .

Case Study 2: Comparative Analysis with Other Herbicides

A comparative study evaluated this compound against traditional herbicides like glyphosate. Results indicated that this compound provided comparable or superior weed control with a significantly reduced risk of environmental contamination due to its rapid degradation profile .

Table: Comparison of Herbicidal Efficacy

| Crop Type | Weed Control Efficacy | Crop Safety | Environmental Impact |

|---|---|---|---|

| Rice | High | High | Low |

| Wheat | Moderate | High | Low |

| Soybean | High | Moderate | Moderate |

| Turf Grasses | High | Very High | Low |

Mechanism of Action

The mechanism of action of fluchloraminopyr involves its absorption by plants, where it interferes with nucleic acid and protein synthesis. This leads to excessive cell division and elongation, resulting in abnormal growth and eventual death of the plant . The molecular targets and pathways involved in this process are still under investigation, but it is believed to be similar to that of other synthetic auxin herbicides .

Comparison with Similar Compounds

Key Features:

- Mode of Action : Mimics natural auxins (e.g., indole-3-acetic acid), disrupting cell division and growth in susceptible plants .

- Spectrum : Effective against glyphosate-resistant weeds (e.g., horseweed, dayflower), tough shrubs, and grasses—a rare trait among synthetic auxins, which typically target broadleaf weeds .

- Application: Used as a pre-emergent and burndown herbicide in non-crop and forestry areas. It exhibits stability under low temperatures and residual activity 1.5–2× longer than glyphosate .

- Registration : First approved in Cambodia (2022) and pending in China (2023–2024) .

Fluchloraminopyr shares structural and functional similarities with pyridyloxycarboxylic acid herbicides. Below is a detailed comparison with fluroxypyr and triclopyr, as well as its distinction from unrelated herbicides like flufenoximacil (a PPO inhibitor).

Structural and Functional Comparison

| Parameter | This compound | Fluroxypyr | Triclopyr | Flufenoximacil (PPO Inhibitor) |

|---|---|---|---|---|

| Chemical Class | Pyridyloxycarboxylic acid | Pyridyloxyacetic acid | Pyridyloxyacetic acid | Phenyluracil |

| IUPAC Name | (2R)-2-[(4-Amino-3,5-dichloro-6-fluoro-pyridin-2-yl)oxy]propanoic acid | [(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid | [(3,5,6-Trichloro-2-pyridinyl)oxy]acetic acid | N/A |

| Molecular Formula | C₈H₇Cl₂FN₂O₃ | C₇H₅Cl₂FN₂O₃ | C₇H₅Cl₃O₃ | C₁₃H₁₀ClF₃N₂O₃ |

| Target Weeds | Broadleaf, grasses, shrubs, glyphosate-resistant species | Broadleaf (e.g., thistles, docks) | Broadleaf, woody plants | Broad-spectrum, fast-acting contact weeds |

| Residual Activity | 1.5–2× longer than glyphosate | Moderate | Moderate to long | Short (fast degradation) |

| Temperature Stability | Effective at low temperatures | Reduced efficacy in cold conditions | Variable | Unaffected by temperature |

| Resistance Risk | Low (novel mode of action) | Low to moderate | Low | High (PPO inhibitors face rising resistance) |

| Application Scope | Non-crop, forestry, resistant weed management | Croplands, pastures | Aquatic, industrial areas | Row crops, post-harvest flexibility |

Key Differentiators

Spectrum Expansion: Unlike fluroxypyr and triclopyr, which primarily target broadleaf weeds, this compound controls grasses (e.g., Eleusine indica)—a breakthrough for synthetic auxins .

Resistance Management: Its unique fluorinated pyridine core (4-amino-3,5-dichloro-6-fluoro substitution) enhances binding affinity to auxin receptors, reducing cross-resistance risks .

Formulation: Marketed as a tefuryl ester (this compound-tefuryl), improving translocation compared to fluroxypyr-methyl .

Environmental and Regulatory Status

- Toxicity: Limited ecotoxicological data are available, but its systemic nature suggests lower environmental persistence than triclopyr .

- Global Adoption: this compound is newer (2022 first registration) versus fluroxypyr (1980s) and triclopyr (1970s), reflecting modern resistance-management priorities .

Research Findings and Industry Implications

Efficacy in Resistance-Weakened Species

This compound’s activity against glyphosate-resistant Conyza canadensis (horseweed) and Lolium rigidum (ryegrass) positions it as a critical tool in integrated weed management . Field trials in Cambodia demonstrated 95% control of mixed weed populations at 75 g ai/ha, outperforming fluroxypyr (80% efficacy at 120 g ai/ha) .

Market Potential

With glyphosate resistance affecting 50+ countries, this compound’s launch in Asia and pending registrations in South America (2025–2026) could capture 15–20% of the non-selective herbicide market by 2030 .

Biological Activity

Fluchloraminopyr is a novel herbicide that has garnered attention for its potential applications in agricultural systems. This article explores its biological activity, degradation processes, ecological risks, and relevant case studies.

This compound belongs to the pyridine herbicide class and exhibits selective herbicidal activity against a variety of grass and broadleaf weeds. Its chemical structure allows it to inhibit specific biochemical pathways in target plants, disrupting their growth and development. The primary mechanism involves interference with the synthesis of essential amino acids, ultimately leading to plant death.

Degradation in Soil

Research indicates that the degradation of this compound in soil occurs through several transformation pathways, including oxidation, dechlorination, hydroxylation, and acetylation. A study evaluated the dissipation of this compound under both aerobic and anaerobic conditions across four representative soils. The Dissipation Time 50 (DT50) values ranged from 0.107 to 4.76 days, suggesting rapid degradation under certain conditions .

Transformation Products

The study identified eight transformation products (TPs) using Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS). Notably, two TPs, M267 and M221, exhibited higher acute oral toxicity to terrestrial organisms compared to this compound itself .

| Transformation Product | Acute Oral Toxicity | Notes |

|---|---|---|

| This compound | Lower | Parent compound |

| M267 | Higher | More toxic than parent |

| M221 | Higher | More toxic than parent |

Ecological Risk Assessment

The ecological risk assessment of this compound indicates that while the parent compound poses significant risks to aquatic life, its transformation products may present lower toxicity levels. Predictions from toxicological software indicated that both acute and chronic toxicity of TPs to aquatic organisms was significantly lower than that of this compound .

Case Studies

Several case studies have documented the impacts of this compound in agricultural settings:

- Field Trials : Field trials conducted on various crops such as wheat, corn, and soybeans demonstrated excellent selectivity and efficacy against key grass weeds while maintaining safety for the crops .

- Environmental Impact Studies : Studies evaluating the environmental fate of this compound highlighted its rapid degradation in soil, which is crucial for minimizing long-term ecological impacts .

- Toxicity Assessments : Research assessing the toxicity of this compound's transformation products found that while some metabolites are more toxic than the parent compound, their overall impact on non-target species remains low .

Q & A

Basic Research Questions

Q. What is the synthetic pathway for Fluchloraminopyr, and how can researchers validate its intermediates?

this compound is synthesized via a multi-step process involving halogen exchange, amination, fluorination, and ether formation. Key reactants include pentachloropyridine, potassium fluoride, ammonia, and L-α-chloropropionic acid. To validate intermediates, researchers should employ techniques like nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Reaction conditions (e.g., temperature, solvent) must be rigorously controlled to avoid side products .

Q. Which analytical methods are recommended for characterizing this compound’s molecular structure?

Structural characterization requires a combination of mass spectrometry (MS) for molecular weight determination, infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid, pyridine ring), and X-ray crystallography for stereochemical confirmation of the (2R)-configuration. Elemental analysis should align with the formula C₈H₇Cl₂FN₂O₃ (C: 35.71%, Cl: 26.35%, F: 7.06%) to verify purity .

Q. How should researchers design initial herbicidal efficacy trials for this compound?

Initial trials should follow a randomized block design with controlled variables (e.g., soil type, pH, moisture). Dose-response experiments across target weed species (e.g., broadleaf vs. grasses) must include positive controls (e.g., commercial herbicides) and negative controls (untreated plots). Data on inhibition rates (IC₅₀ values) and phytotoxicity thresholds should be collected over multiple growth stages .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s environmental persistence data?

Conflicting persistence data may arise from variations in soil microbial activity or photodegradation rates. Researchers should conduct microcosm studies under standardized conditions (e.g., OECD Guideline 307) while measuring half-life (DT₅₀) across soil types. Isotopic labeling (e.g., ¹⁴C-tracers) can track degradation pathways, and metagenomic analysis of soil microbiota may identify key degradative enzymes .

Q. How can molecular dynamics simulations elucidate this compound’s mode of action?

Simulations should focus on this compound’s interaction with auxin receptors (e.g., TIR1/AFB proteins). Docking studies using software like AutoDock Vina can predict binding affinities, while molecular dynamics (MD) trajectories (e.g., GROMACS) reveal conformational stability. Validate predictions with in vitro assays (e.g., auxin-induced gene expression in Arabidopsis mutants) .

Q. What methodologies are effective for studying herbicide resistance evolution to this compound?

Resistance studies require long-term selection experiments in controlled environments. Genomic sequencing of resistant weed populations can identify mutations (e.g., in target-site genes or detoxification enzymes). Cross-resistance patterns should be tested using herbicides with similar modes of action. Field surveys must integrate GIS mapping to correlate resistance hotspots with application histories .

Q. Methodological Guidance

Q. How to optimize HPLC conditions for quantifying this compound residues in soil?

Use a C18 reverse-phase column with a mobile phase of acetonitrile:water (70:30, v/v) containing 0.1% formic acid. Detection at 254 nm ensures sensitivity. Validate the method via spike-and-recovery experiments (85–115% recovery) and limit of quantification (LOQ) ≤0.01 mg/kg. Cross-check with liquid chromatography-tandem MS (LC-MS/MS) for confirmatory analysis .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?

Fit dose-response curves using nonlinear regression (e.g., log-logistic model: y = c + (d−c)/(1 + exp(b(log(x)−log(e))))). Calculate IC₅₀ values with 95% confidence intervals via bootstrapping. For multi-environment trials, apply mixed-effects models to account for random variables (e.g., field heterogeneity) .

Q. How to assess this compound’s enantioselective toxicity using chiral separation techniques?

Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to resolve (R)- and (S)-enantiomers. Bioassays comparing racemic mixtures vs. pure enantiomers can reveal stereospecific toxicity. Ecotoxicological endpoints (e.g., algal growth inhibition) should comply with OECD guidelines .

Q. Data Interpretation and Gaps

Q. Why might this compound exhibit variable efficacy across geographical regions?

Variability often stems from differences in soil organic matter (SOM), which binds the herbicide, reducing bioavailability. Researchers should correlate efficacy with SOM content and conduct bioavailability assays (e.g., equilibrium dialysis). Regional climatic factors (e.g., rainfall affecting leaching) must also be modeled .

Q. What knowledge gaps exist in this compound’s ecotoxicological profile?

Limited data exist on chronic exposure effects on non-target soil invertebrates (e.g., earthworms) and aquatic organisms. Long-term microcosm studies and mesocosm trials simulating runoff scenarios are needed. Prioritize endpoints like reproductive success and biomarker responses (e.g., glutathione S-transferase activity) .

Properties

CAS No. |

2445980-81-2 |

|---|---|

Molecular Formula |

C8H7Cl2FN2O3 |

Molecular Weight |

269.05 g/mol |

IUPAC Name |

(2R)-2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxypropanoic acid |

InChI |

InChI=1S/C8H7Cl2FN2O3/c1-2(8(14)15)16-7-4(10)5(12)3(9)6(11)13-7/h2H,1H3,(H2,12,13)(H,14,15)/t2-/m1/s1 |

InChI Key |

LEIWLFHGOGNSAD-UWTATZPHSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F |

Canonical SMILES |

CC(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.